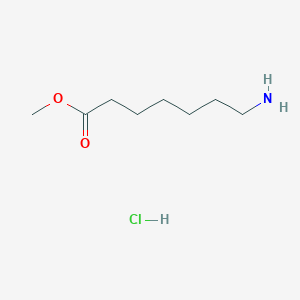

Methyl 7-aminoheptanoate hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

methyl 7-aminoheptanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-11-8(10)6-4-2-3-5-7-9;/h2-7,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHMAEAFFKRYPQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50550101 | |

| Record name | Methyl 7-aminoheptanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17994-94-4 | |

| Record name | Methyl 7-aminoheptanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Amino-heptanoicacidmethylester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 7-aminoheptanoate Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive analysis of Methyl 7-aminoheptanoate hydrochloride (CAS No. 17994-94-4), a bifunctional molecule of significant interest to researchers in organic synthesis and drug development. This document delves into the core physicochemical properties, provides a detailed, field-tested protocol for its synthesis via Fischer-Speier esterification, and explores its modern applications, with a particular focus on its role as a versatile aliphatic linker in the construction of Proteolysis Targeting Chimeras (PROTACs). The narrative emphasizes the mechanistic rationale behind experimental procedures and offers predictive insights into the compound's spectroscopic signature, serving as a vital resource for scientists engaged in medicinal chemistry and targeted protein degradation.

Section 1: Core Molecular Profile

This compound is the salt form of a linear amino acid ester. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics as a solid, compared to the free-base which is a liquid.[1] Its bifunctional nature, possessing a terminal primary amine (as an ammonium salt) and a methyl ester, makes it a valuable building block in multi-step organic synthesis.

Chemical and Physical Properties

The fundamental properties of this compound are critical for its application in experimental design, dictating choices of solvent, reaction temperature, and storage conditions.

| Property | Value | Source(s) |

| CAS Number | 17994-94-4 | [2] |

| Molecular Formula | C₈H₁₈ClNO₂ | [2] |

| Molecular Weight | 195.69 g/mol | [2] |

| Appearance | White to off-white or yellow solid | |

| Melting Point | 119-121 °C | [1] |

| Solubility | Soluble in organic solvents such as methanol and ethanol.[1] As an ammonium salt, it is expected to have appreciable solubility in water. | |

| Storage Temperature | 2-8°C (Refrigerator), under inert atmosphere | [1] |

Section 2: Synthesis and Mechanistic Rationale

The most efficient and common route for synthesizing amino acid esters is the Fischer-Speier esterification.[3] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a reversible equilibrium-driven process.[4] To ensure a high yield of the desired ester, the equilibrium must be shifted towards the product. This is typically achieved by using a large excess of the alcohol (which also serves as the solvent) and/or by removing water as it is formed.[4]

For the synthesis of this compound from 7-aminoheptanoic acid, using thionyl chloride (SOCl₂) in methanol is a highly effective method.[5] The causality behind this choice is twofold: methanol serves as both the reactant and the solvent, and thionyl chloride reacts in situ with methanol to generate anhydrous hydrogen chloride (HCl) gas, which is the true acid catalyst. This in situ generation is safer and more convenient than bubbling HCl gas directly into the reaction vessel. The HCl protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol. The HCl also protonates the primary amine, protecting it from acting as a competing nucleophile and ensuring the final product is isolated as the stable hydrochloride salt.

Experimental Protocol: Fischer-Speier Esterification

This protocol is adapted from established procedures for the esterification of amino acids.[5]

Materials:

-

7-Aminoheptanoic acid

-

Anhydrous Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 7-aminoheptanoic acid (e.g., 10.0 g) in anhydrous methanol (e.g., 100 mL).

-

Catalyst Addition: Cool the suspension to 0°C in an ice bath. While stirring, slowly add thionyl chloride (e.g., 2.0 equivalents) dropwise via a dropping funnel over 30 minutes. Causality: This slow, cooled addition is critical to control the exothermic reaction between thionyl chloride and methanol and to prevent excessive heat generation that could lead to side reactions. This step should be performed in a well-ventilated fume hood as both SO₂ and HCl gas are evolved.

-

Reaction: After the complete addition of thionyl chloride, remove the ice bath and allow the mixture to warm to room temperature. Equip the flask with a reflux condenser (with a drying tube) and heat the reaction mixture to reflux (approx. 65°C). Maintain reflux for 3-5 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting amino acid.

-

Work-up: Cool the reaction mixture to room temperature. Remove the excess methanol and unreacted thionyl chloride derivatives by rotary evaporation under reduced pressure. This will yield a viscous oil or semi-solid residue.

-

Precipitation and Isolation: To the residue, add anhydrous diethyl ether (e.g., 150 mL) and stir or sonicate vigorously. The hydrochloride salt product is insoluble in ether and will precipitate as a white solid.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with several portions of anhydrous diethyl ether to remove any soluble impurities. Dry the product under vacuum to yield pure this compound. Purity can be confirmed by NMR and melting point analysis.

Synthesis Workflow Diagram

Caption: Fischer-Speier esterification workflow for Methyl 7-aminoheptanoate HCl.

Section 3: Spectroscopic and Analytical Characterization

While a certificate of analysis confirms the ¹H NMR spectrum is consistent with the structure, specific public spectral data is scarce.[6] The following section provides a predictive analysis based on established principles of NMR, IR, and MS for the purpose of quality control and structural verification.

Predicted ¹H and ¹³C NMR Spectroscopy

The protonated amine group (-NH₃⁺) broadens adjacent proton signals and its own signal may be broad and exchangeable with D₂O.

Predicted ¹H NMR (in D₂O, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~3.67 | Singlet | 3H | -OCH₃ | Typical for methyl esters.[7] |

| ~2.95 | Triplet | 2H | -CH₂ -NH₃⁺ | Deshielded by the adjacent ammonium group. |

| ~2.35 | Triplet | 2H | -CH₂ -C(=O)O- | Deshielded by the adjacent carbonyl group. |

| ~1.60 | Multiplet | 4H | -CH₂-CH₂ -CH₂-NH₃⁺ and -CH₂-CH₂ -C(=O)O- | Standard aliphatic region. |

| ~1.35 | Multiplet | 4H | -(CH₂)₂-CH₂ -CH₂-(CH₂)₂- | Standard aliphatic region. |

Predicted ¹³C NMR (in D₂O, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~175.0 | C =O | Typical for ester carbonyl carbon.[8] |

| ~52.0 | -OCH₃ | Typical for methyl ester carbon. |

| ~39.5 | -C H₂-NH₃⁺ | Adjacent to the electron-withdrawing ammonium group. |

| ~33.5 | -C H₂-C(=O)O- | Adjacent to the carbonyl group. |

| ~28.0 | -(CH₂)₂-C H₂-(CH₂)₂- | Central methylene carbons. |

| ~27.0 | -CH₂-C H₂-CH₂-NH₃⁺ | |

| ~25.5 | -CH₂-C H₂-C(=O)O- |

| ~24.0 | -(CH₂)₃-C H₂-(CH₂)₂- | |

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

-

IR Spectroscopy: Key characteristic peaks would include a strong, sharp absorption around 1735 cm⁻¹ corresponding to the C=O (ester) stretch. Broad absorptions between 2500-3000 cm⁻¹ would be indicative of the N-H stretches of the ammonium salt (-NH₃⁺). C-O and C-N stretching bands would appear in the fingerprint region (1000-1300 cm⁻¹).

-

Mass Spectrometry (EI-MS): The molecular ion peak for the free base (M⁺) would be at m/z = 159.13. The hydrochloride salt itself is not typically observed. A prominent fragment would be the loss of the methoxy group (-OCH₃) resulting in a peak at m/z = 128. The base peak is often the McLafferty rearrangement product at m/z = 74, characteristic of methyl esters with a gamma-hydrogen.[9]

Section 4: Chemical Reactivity and Application as a PROTAC Linker

The utility of this compound stems from its two distinct reactive sites: the primary amine (after deprotonation) and the methyl ester.

-

Amine Reactivity: The primary amine is a potent nucleophile once deprotonated to its free base form. It readily undergoes acylation with acid chlorides, anhydrides, and activated esters (like NHS esters) to form stable amide bonds.[10][11] It can also be alkylated with alkyl halides.

-

Ester Reactivity: The methyl ester can undergo nucleophilic acyl substitution. For instance, it can react with other amines (aminolysis) to form amides, though this typically requires heat as the methoxy group is a poorer leaving group than a halide.[12]

Role as a PROTAC Linker

The most prominent modern application of this molecule is as a linker in the synthesis of PROTACs.[13] PROTACs are heterobifunctional molecules designed to recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[14]

Methyl 7-aminoheptanoate serves as a simple, flexible, and hydrophobic alkyl linker . The choice of linker is a critical design element in PROTAC development, as its length, flexibility, and chemical nature dictate the geometry of the ternary complex (POI-PROTAC-E3 Ligase) and influence the molecule's overall physicochemical properties.

Causality of Application:

-

Bifunctionality: The amine terminus can be coupled to a POI-binding ligand (warhead) or an E3 ligase ligand, while the ester can be hydrolyzed to a carboxylic acid for subsequent coupling to the other part of the chimera. This provides two orthogonal handles for synthesis.

-

Hydrophobicity: Unlike more common polyethylene glycol (PEG) linkers, purely aliphatic linkers like this one reduce the molecule's polar surface area. This can be a strategic advantage to enhance passive membrane permeability and improve bioavailability, particularly when optimizing a lead compound for systemic exposure.[]

-

Flexibility: The seven-carbon chain provides significant rotational freedom, allowing the two ends of the PROTAC to adopt an optimal orientation for the formation of a productive ternary complex.

PROTAC Assembly Diagram

Caption: Role of Methyl 7-aminoheptanoate as a bifunctional linker in PROTAC synthesis.

Section 5: Safety, Handling, and Storage Protocols

As a laboratory chemical, adherence to strict safety protocols is mandatory. This compound is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, nitrile gloves, and a lab coat.

-

Avoid breathing dust. Prevent dust formation during handling.

-

Wash hands thoroughly after handling.

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin: Remove contaminated clothing and wash skin with plenty of soap and water. Seek medical attention if irritation persists.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

For long-term stability, store at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[1]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Section 6: Conclusion

This compound is a foundational building block for advanced organic synthesis and medicinal chemistry. Its straightforward synthesis, well-defined physical properties, and dual reactivity make it an invaluable tool. Its recent emergence as a preferred hydrophobic, flexible linker in the rational design of PROTACs underscores its importance in the development of next-generation therapeutics. This guide provides the necessary technical framework for researchers to confidently store, handle, synthesize, and apply this versatile compound in their discovery workflows.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C8H18ClNO2 | CID 13807349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. compoundchem.com [compoundchem.com]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0247233) [hmdb.ca]

- 9. Heptanoic acid, methyl ester [webbook.nist.gov]

- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]

- 11. ncert.nic.in [ncert.nic.in]

- 12. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

Methyl 7-aminoheptanoate Hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals

CAS Number: 17994-94-4

Introduction: The Versatile Linker and Intermediate

Methyl 7-aminoheptanoate hydrochloride is a bifunctional molecule of significant interest in the fields of medicinal chemistry and drug development.[1] Its linear seven-carbon chain, terminating in an amino group at one end and a methyl ester at the other, provides a versatile scaffold for the synthesis of more complex molecules.[] This technical guide, designed for researchers, scientists, and drug development professionals, offers an in-depth exploration of the core chemical properties, synthesis, purification, and applications of this important compound. The hydrochloride salt form enhances its stability and solubility, particularly in aqueous media, making it highly suitable for a variety of research and formulation applications.[3]

Physicochemical Properties: A Tabulated Overview

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application. The following table summarizes its key characteristics.

| Property | Value | Source(s) |

| CAS Number | 17994-94-4 | [4][5][6][7][8] |

| Molecular Formula | C₈H₁₈ClNO₂ | [5][6][7] |

| Molecular Weight | 195.69 g/mol | [5][6][7] |

| Appearance | White to off-white or pink solid | [4][5][7] |

| Melting Point | 119-121 °C | [9] |

| Solubility | Soluble in organic solvents such as ethanol and methanol. | [10] |

| Storage | Store at room temperature. For long-term storage in solvent, -80°C is recommended. | [5] |

| Purity (Typical) | ≥97.0% (by NMR) | [5][7] |

Synthesis and Purification: A Self-Validating Protocol

The synthesis of this compound is most commonly achieved through a Fischer esterification of 7-aminoheptanoic acid, followed by the formation of the hydrochloride salt. This method is favored for its simplicity and cost-effectiveness.[11]

Part 1: Fischer Esterification of 7-Aminoheptanoic Acid

The core of the synthesis lies in the acid-catalyzed reaction between the carboxylic acid group of 7-aminoheptanoic acid and methanol.[12][13] The use of an acid catalyst, such as hydrochloric acid, serves a dual purpose: it protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic for attack by the alcohol, and it also protonates the amino group, effectively protecting it from participating in side reactions.[14]

Caption: Fischer Esterification Workflow for this compound Synthesis.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-aminoheptanoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).

-

Acid Catalyst Addition: Slowly add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1-0.2 eq) to the stirring suspension. The addition of acid will also facilitate the dissolution of the amino acid.

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain this temperature for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Isolation: The resulting crude product, this compound, will be a solid or a viscous oil.

Part 2: Purification by Recrystallization

Purification is crucial to remove any unreacted starting material, by-products, or residual acid. Recrystallization is an effective method for purifying amino acid hydrochloride salts.[6]

Experimental Protocol: Purification

-

Solvent Selection: A common solvent system for the recrystallization of amino acid hydrochlorides is a mixture of ethanol and water or methanol and diethyl ether. The goal is to find a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent system.

-

Crystallization: Slowly cool the solution to room temperature, and then further cool it in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to a constant weight.

Applications in Drug Development: A Focus on Targeted Therapeutics

This compound's bifunctional nature makes it a valuable building block in several areas of drug development.

Intermediate in the Synthesis of Tianeptine

One of the most notable applications of this compound is as a key intermediate in the synthesis of the antidepressant drug Tianeptine.[4][5][15] In this synthesis, the amino group of the heptanoate derivative is reacted with the tricyclic core of the tianeptine molecule.[16][17]

Linker in Proteolysis Targeting Chimeras (PROTACs)

This compound serves as a versatile linker in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][9][18][19][20] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker plays a critical role in orienting the two ends of the PROTAC for effective ternary complex formation. The aliphatic chain of Methyl 7-aminoheptanoate provides flexibility and appropriate length for this purpose.

Caption: General Mechanism of Action for a PROTAC Utilizing a Linker Derived from Methyl 7-aminoheptanoate.

Building Block in Peptide Synthesis

The amino and carboxyl functionalities of this compound allow for its incorporation into peptide chains, creating non-natural peptide analogs with modified properties.[1][21][22] This can be particularly useful for altering the pharmacokinetic profile of a peptide therapeutic, such as its stability or membrane permeability.[23][24]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[25] Work should be conducted in a well-ventilated area, such as a fume hood.[10] In case of contact with skin or eyes, rinse immediately with plenty of water.[25]

Conclusion

This compound, with its well-defined physicochemical properties and versatile reactivity, is a valuable tool for the modern drug discovery and development scientist. Its role as a key intermediate in the synthesis of established drugs and as a flexible linker in cutting-edge therapeutic modalities like PROTACs underscores its importance. A thorough understanding of its synthesis, purification, and handling is paramount to leveraging its full potential in the creation of novel and effective medicines.

References

- 1. nbinno.com [nbinno.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Classics in Chemical Neuroscience: Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production Method of Tianeptine sodium - Chempedia - LookChem [lookchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. This compound | C8H18ClNO2 | CID 13807349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. chembk.com [chembk.com]

- 11. reddit.com [reddit.com]

- 12. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 13. Fischer Esterification [organic-chemistry.org]

- 14. Protective Groups [organic-chemistry.org]

- 15. Synthesis of Tianeptine Sodium | Semantic Scholar [semanticscholar.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. WO2010070667A2 - Novel process for the preparation of 7-((3-chloro-6-methyl-5,5-dioxo-6,11-dihydrodibenzo(c,f)(1,2) thiazepin-11-yl)amino)heptanoate - Google Patents [patents.google.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. file.medchemexpress.com [file.medchemexpress.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. 7-氨基庚酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Facile Solid-Phase Synthesis of Peptide-7-Amino-4-Methylcoumarin Conjugates (Peptide-AMCs) Using a Novel AMC Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 25. CN103319358B - Preparation method of 7-amino heptanoic acid - Google Patents [patents.google.com]

Methyl 7-aminoheptanoate hydrochloride molecular weight.

An In-Depth Technical Guide to Methyl 7-Aminoheptanoate Hydrochloride: Properties, Applications, and Protocols

Introduction

This compound is a bifunctional organic molecule featuring a terminal primary amine and a methyl ester, separated by a six-carbon aliphatic chain. This unique structure makes it a valuable and versatile building block in the fields of organic synthesis and medicinal chemistry. Its primary utility lies in its role as a flexible linker molecule, particularly in the burgeoning field of targeted protein degradation, and as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, core applications in drug development, and detailed protocols for its use, designed for researchers, chemists, and drug development professionals.

Part 1: Physicochemical Characterization

The hydrochloride salt of methyl 7-aminoheptanoate enhances its stability and improves its handling characteristics as a solid raw material compared to the free-base form. Its bifunctional nature—a nucleophilic amine and an electrophilic ester—governs its reactivity and applications.

Chemical Structure and Properties

The molecule consists of a heptanoate backbone, with an amino group at the C7 position and a methyl ester at the C1 position. The presence of the hydrochloride salt protonates the primary amine, rendering it non-nucleophilic until deprotonation with a suitable base.

Caption: Chemical structure of this compound.

Quantitative Data Summary

The essential physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 195.69 g/mol | [1][2][3][4] |

| Molecular Formula | C₈H₁₈ClNO₂ | [1][3][4] |

| CAS Number | 17994-94-4 | [1][2][3][4] |

| Appearance | White to off-white or pink solid | [2][3] |

| Purity | Typically ≥97% | [3] |

| Melting Point | 119-121°C | [5] |

| Storage Temperature | 2-8°C (refrigerator) or Room Temperature, under inert gas | [2][3][5] |

| Solubility | Soluble in organic solvents like ethanol and methanol | [6] |

Part 2: Core Applications in Drug Development

The utility of this compound stems from its linear carbon chain and its two distinct reactive functional groups, which can be addressed with orthogonal chemical strategies.

Crucial Role as a PROTAC Linker

One of the most significant applications of this molecule is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4]

-

Causality Behind its Efficacy: The linker is not merely a spacer; its length, flexibility, and chemical nature are critical for the successful formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The six-carbon chain of this compound provides the necessary length and conformational flexibility to bridge the two proteins effectively. The terminal amine and ester groups serve as versatile handles for conjugation to a target protein ligand and an E3 ligase ligand, respectively.

Caption: General structure of a PROTAC molecule.

Intermediate for Active Pharmaceutical Ingredient (API) Synthesis

Beyond its role in PROTACs, this compound is a valuable intermediate for constructing more complex molecules. Its linear structure can be incorporated into APIs to modulate properties like lipophilicity and cell permeability.

-

Expert Insight: The ability to selectively react either the amine or the ester group is key. For instance, the amine can be protected, allowing for manipulation of the ester group (e.g., hydrolysis to the carboxylic acid or amidation). Subsequently, the amine can be deprotected for further functionalization. This strategic flexibility is essential in multi-step organic synthesis. A documented application includes its use in the synthesis of the antidepressant drug Amineptine.[7] The related ethyl ester has been identified as a building block for antiviral agents and HDAC inhibitors, suggesting similar potential for the methyl variant.[8]

Part 3: Experimental Protocols & Handling

Protocol for Amide Bond Formation: A Self-Validating Workflow

A common and critical reaction involving this compound is the coupling of its primary amine with a carboxylic acid. This forms the basis of its use as a linker.

Objective: To couple this compound with a generic carboxylic acid (R-COOH) to form an amide bond.

Methodology:

-

Reagent Preparation (Stoichiometry):

-

Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF).

-

Add the carboxylic acid (R-COOH) (1.1 eq).

-

Add a coupling agent, such as HATU (1.2 eq).

-

Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.5 eq). The extra equivalent is needed to neutralize the hydrochloride salt.

-

-

Reaction Execution:

-

In a dry, nitrogen-flushed flask, combine the this compound, carboxylic acid, and solvent.

-

Cool the mixture to 0°C in an ice bath. This is crucial to control the exothermic reaction upon adding the coupling agent and base, preventing side reactions.

-

Add the DIPEA dropwise. The base deprotonates the ammonium salt to liberate the free primary amine, which is the active nucleophile.

-

Slowly add the coupling agent (HATU). HATU activates the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours.

-

-

Self-Validation (Monitoring & Work-up):

-

Reaction Monitoring: Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials and the formation of the desired product.

-

Work-up: Once complete, dilute the reaction mixture with an organic solvent like Ethyl Acetate. Wash sequentially with a weak acid (e.g., 1M HCl) to remove excess base, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and activator byproducts, and finally with brine to remove residual water.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

-

-

Product Confirmation: The identity and purity of the final product are confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: Experimental workflow for amide bond formation.

Safety, Handling, and Storage

As a laboratory chemical, proper handling is imperative to ensure safety and maintain the compound's integrity.

-

Hazard Identification: this compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2][9]

-

Safe Handling:

-

Always handle in a well-ventilated area or a chemical fume hood.[9][10]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][11]

-

Avoid breathing dust.[9] Do not eat, drink, or smoke when using this product.[9]

-

In case of contact, flush the affected area with copious amounts of water and seek medical advice.[9][11]

-

-

Storage Conditions:

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for modern drug discovery. Its defined length, structural flexibility, and bifunctional nature make it an ideal linker for sophisticated molecular architectures like PROTACs. A thorough understanding of its physicochemical properties, coupled with rigorous and well-validated experimental protocols, allows researchers to fully leverage its potential in synthesizing novel therapeutics. Adherence to strict safety and handling guidelines is paramount to ensure both the integrity of the research and the well-being of the scientist.

References

- 1. This compound | C8H18ClNO2 | CID 13807349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 17994-94-4 [sigmaaldrich.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound CAS#: 17994-94-4 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. echemi.com [echemi.com]

- 11. enamine.enamine.net [enamine.enamine.net]

An In-depth Technical Guide to Methyl 7-aminoheptanoate Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 7-aminoheptanoate hydrochloride is a bifunctional organic molecule of significant interest to researchers in synthetic chemistry and drug development. Structurally, it is a linear seven-carbon chain capped by a methyl ester at one terminus and a protonated primary amine at the other. This arrangement makes it an exceptionally useful building block, particularly as a flexible aliphatic linker. Its most prominent application is in the burgeoning field of targeted protein degradation, where it serves as a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] This guide provides a comprehensive technical overview of its structure, properties, synthesis, and critical applications for professionals in the field.

Molecular Structure and Physicochemical Properties

This compound is the salt formed between the amino ester, methyl 7-aminoheptanoate, and hydrochloric acid. The protonation of the terminal amino group is a deliberate and critical feature for the compound's stability and handling.

Chemical Structure:

Rationale for the Hydrochloride Salt Form

Amino acid esters are frequently prepared and stored as their hydrochloride salts for several key reasons that enhance their utility in a research setting:

-

Enhanced Stability: The protonation of the nucleophilic amino group prevents it from catalyzing the hydrolysis of the nearby ester functional group. This significantly increases the compound's shelf-life and ensures its integrity during storage.

-

Improved Handling: The salt form is typically a stable, crystalline solid, which is easier to handle, weigh, and store compared to the corresponding free amine, which may be a liquid or a low-melting-point solid.

-

Increased Solubility: The ionic nature of the hydrochloride salt often improves solubility in polar protic solvents, which can be advantageous for certain reaction setups.

Physicochemical Data Summary

The key quantitative and qualitative properties of this compound are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 17994-94-4 | [2], |

| Molecular Formula | C₈H₁₈ClNO₂ | [3],[2] |

| Molecular Weight | 195.69 g/mol | [3],[2] |

| Appearance | White to yellow or off-white to pink solid | [3], |

| Purity (Typical) | ≥97% (by NMR) | [3] |

| Storage Conditions | Store at room temperature or under refrigeration. Keep container tightly closed. | |

| IUPAC Name | methyl 7-aminoheptanoate;hydrochloride | [2] |

| InChI Key | CHMAEAFFKRYPQT-UHFFFAOYSA-N |

Spectroscopic Characterization (Predicted)

While a Certificate of Analysis confirms the structure is consistent with NMR data, publicly available experimental spectra are scarce.[3] This section provides a predicted analysis based on fundamental principles of spectroscopy, which serves as a reliable guide for researchers to verify the identity and purity of the compound.

Predicted ¹H NMR Spectrum

(Solvent: DMSO-d₆, 400 MHz)

-

δ 8.15 (broad s, 3H): Protons of the ammonium group (-N⁺H₃). The broadness is due to quadrupolar coupling with the nitrogen atom and chemical exchange.

-

δ 3.58 (s, 3H): The three protons of the methyl ester group (-OCH₃).

-

δ 2.75 (t, J = 7.6 Hz, 2H): The two protons on the carbon adjacent to the ammonium group (C7-H₂). The triplet arises from coupling to the neighboring CH₂ group.

-

δ 2.29 (t, J = 7.4 Hz, 2H): The two protons on the carbon alpha to the ester carbonyl group (C2-H₂).

-

δ 1.58 - 1.45 (m, 4H): A multiplet arising from the protons on the carbons beta to each functional group (C3-H₂ and C6-H₂).

-

δ 1.35 - 1.25 (m, 2H): A multiplet from the remaining central methylene protons (C4-H₂ or C5-H₂).

Predicted ¹³C NMR Spectrum

(Solvent: DMSO-d₆, 100 MHz)

-

δ 173.5: Carbonyl carbon of the methyl ester (C1).

-

δ 51.2: Methyl carbon of the ester group (-OCH₃).

-

δ 38.9: Carbon adjacent to the ammonium group (C7).

-

δ 33.1: Carbon alpha to the ester carbonyl (C2).

-

δ 27.9, 27.0, 25.8, 24.2: The four internal methylene carbons (C3, C4, C5, C6). Precise assignment requires 2D NMR, but they will reside in this aliphatic region.

Predicted FT-IR Spectrum

(Solid Phase, KBr Pellet)

-

3200-2800 cm⁻¹ (broad): Strong, broad absorption corresponding to the N⁺-H stretching vibrations of the primary ammonium salt.

-

2940 & 2860 cm⁻¹: Sharp, medium-to-strong peaks from the asymmetric and symmetric C-H stretching of the methylene and methyl groups.

-

~1735 cm⁻¹ (strong, sharp): The characteristic C=O stretching vibration of the saturated aliphatic ester.

-

~1240 & 1170 cm⁻¹: Strong C-O stretching vibrations associated with the ester linkage.

Predicted Mass Spectrum (ESI+)

The mass spectrum would be acquired on the free base after in-source neutralization.

-

Expected [M+H]⁺: 160.13 Da (for C₈H₁₈NO₂⁺).

-

Key Fragmentation: A prominent fragment would be observed at m/z 128 by the loss of methanol (CH₃OH) or at m/z 101 by the loss of the carbomethoxy group (·COOCH₃). Cleavage along the alkyl chain would also produce a series of smaller fragment ions.

Synthesis and Purification Protocol

The most reliable and common method for preparing this compound is the Fischer-Speier esterification of the parent amino acid using methanol with an in situ generated acid catalyst, typically from thionyl chloride (SOCl₂).[4][5]

Causality of Experimental Choices

-

Thionyl Chloride (SOCl₂): This reagent serves a dual purpose. It reacts exothermically with the methanol solvent to generate anhydrous hydrogen chloride (HCl), the true catalyst for the esterification.[5] Secondly, SOCl₂ is an excellent dehydrating agent, consuming the water produced during the reaction. This is critical because Fischer esterification is an equilibrium process; removing water drives the reaction to completion according to Le Châtelier's principle.[6]

-

Anhydrous Methanol: Using an anhydrous alcohol is essential to prevent the immediate hydrolysis of the thionyl chloride and to maximize the efficiency of the esterification.

-

Reflux Conditions: Heating the reaction to the boiling point of methanol increases the reaction rate, allowing the equilibrium to be reached in a reasonable timeframe.

Experimental Workflow: Synthesis

Caption: Workflow for the synthesis of Methyl 7-aminoheptanoate HCl.

Step-by-Step Methodology

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Ar), add 7-aminoheptanoic acid (1.0 eq). Suspend the solid in anhydrous methanol (approx. 0.2 M concentration).

-

Catalyst Addition: Cool the suspension to 0°C in an ice bath. Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise via syringe over 15-20 minutes. Caution: This addition is exothermic and releases HCl and SO₂ gas; it must be performed in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to reflux (approx. 65°C) and maintain for 3-5 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Isolation: Cool the reaction mixture to room temperature. Remove the solvent and excess reagents under reduced pressure using a rotary evaporator.

-

Purification: To the resulting residue, add a sufficient volume of cold, dry diethyl ether and stir or sonicate. The hydrochloride salt product will precipitate as a white solid.

-

Final Steps: Collect the solid by vacuum filtration, wash thoroughly with several portions of dry diethyl ether to remove any non-polar impurities, and dry under high vacuum to yield the final product. The purity can be confirmed by ¹H NMR and melting point analysis.

Chemical Reactivity and Utilization

For this compound to be used as a nucleophile in subsequent reactions (e.g., amide bond formation), the primary amine must be deprotonated from its ammonium salt form to the free amine.

Deprotonation Protocol

A standard and effective method involves a simple aqueous basic wash followed by extraction.

Caption: Workflow for deprotonation to the free amine.

Step-by-Step Methodology

-

Dissolution: Dissolve the this compound (1.0 eq) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

-

Neutralization: Transfer the solution to a separatory funnel and add an excess of a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) or 1M potassium carbonate (K₂CO₃).

-

Extraction: Stopper the funnel and shake vigorously, venting frequently to release the pressure from CO₂ evolution. Continue until gas evolution ceases.

-

Separation: Allow the layers to separate and drain the organic (bottom) layer. Extract the aqueous layer two more times with fresh portions of the organic solvent.

-

Drying and Concentration: Combine all organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Usage: The resulting free amine is a clear oil or low-melting solid and should be used immediately in the next synthetic step without purification, as it is less stable than the salt form.

Application in PROTAC Drug Development

The primary utility of this molecule is as a simple, flexible linker in the synthesis of PROTACs.

The Role of the Linker in PROTACs

PROTACs are heterobifunctional molecules designed to co-opt the cell's natural protein disposal system.[1] They consist of three parts:

-

A "warhead" ligand that binds to a target Protein of Interest (POI).

-

An "anchor" ligand that binds to an E3 ubiquitin ligase.

-

A linker that connects the warhead and the anchor.

The linker's role is not merely passive; its length, composition, and flexibility are critical for enabling the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is the prerequisite for the ubiquitination and subsequent degradation of the target protein.[7]

Why Aliphatic Linkers are Effective

Simple alkyl chains, such as the heptanoate chain in this molecule, are among the most common motifs used in PROTAC linkers.[8] Their effectiveness stems from several key properties:

-

Flexibility: The free rotation around the C-C single bonds provides the conformational flexibility needed for the warhead and anchor to adopt an optimal orientation for ternary complex formation.[9]

-

Synthetic Accessibility: They are synthetically straightforward to incorporate. The free amine of methyl 7-aminoheptanoate can be acylated to attach it to one ligand, and the ester can be hydrolyzed to a carboxylic acid, which can then be coupled to the other ligand.

-

Modulability: A homologous series of linkers (e.g., aminopentanoate, aminohexanoate, aminoheptanoate) can be easily synthesized to systematically vary the linker length, which is a crucial parameter for optimizing degradation efficiency.[10]

Conceptual Diagram of PROTAC Action

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C8H18ClNO2 | CID 13807349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. echemi.com [echemi.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 9. researchgate.net [researchgate.net]

- 10. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Methyl 7-Aminoheptanoate Hydrochloride

This guide provides a comprehensive overview of the synthetic pathways for methyl 7-aminoheptanoate hydrochloride, a valuable bifunctional molecule in pharmaceutical and chemical research. The content is structured to offer not only procedural details but also insights into the rationale behind the selection of specific reagents and conditions, ensuring a thorough understanding for researchers, scientists, and drug development professionals.

Introduction

This compound is a versatile building block, featuring a terminal primary amine and a methyl ester separated by a six-carbon aliphatic chain. Its hydrochloride salt form enhances stability and simplifies handling. This compound serves as a crucial intermediate in the synthesis of a variety of molecules, including peptide mimetics, polymers, and as a linker in the development of complex drug conjugates. This guide will explore the most direct synthetic route, the Fischer-Speier esterification, and delve into several robust alternative pathways, providing a comparative analysis to aid in methodological selection for specific research and development needs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 17994-94-4 | --INVALID-LINK--[1] |

| Molecular Formula | C₈H₁₈ClNO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 195.69 g/mol | --INVALID-LINK--[1] |

| Appearance | Off-white to pink solid | --INVALID-LINK--[2] |

| Melting Point | 119-121 °C | --INVALID-LINK-- |

| Solubility | Soluble in water and methanol | --INVALID-LINK--[3] |

Synthetic Pathways Overview

Several synthetic strategies can be employed to produce this compound. The choice of pathway often depends on the availability of starting materials, desired scale, and the need to avoid certain reagents or reaction conditions. The primary methods covered in this guide are:

-

Direct Esterification (Fischer-Speier) of 7-aminoheptanoic acid.

-

Synthesis from a Halogenated Precursor via Gabriel Synthesis or ammonolysis.

-

Synthesis from a Keto Precursor via reductive amination.

-

Synthesis from an Azido Precursor via reduction.

Overview of synthetic routes to Methyl 7-Aminoheptanoate HCl.

Pathway 1: Direct Esterification of 7-Aminoheptanoic Acid (Fischer-Speier Esterification)

The Fischer-Speier esterification is the most direct and commonly employed method for the synthesis of this compound.[4] This acid-catalyzed reaction involves the equilibrium between a carboxylic acid and an alcohol to form an ester and water. To drive the reaction towards the product, an excess of the alcohol (methanol) is typically used, and the reaction is often performed under reflux. The final product is isolated as the hydrochloride salt, which conveniently protects the amine functionality and facilitates purification.[4]

Two common methods for acid catalysis are the use of methanolic hydrogen chloride or the in situ generation of HCl from thionyl chloride and methanol.

Mechanism of Fischer-Speier Esterification

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.

Mechanism of Fischer-Speier Esterification.

Experimental Protocols

This method utilizes a pre-prepared solution of hydrogen chloride in methanol as the catalyst.

Materials:

-

7-Aminoheptanoic acid

-

Anhydrous methanol

-

Concentrated hydrochloric acid

-

Anhydrous diethyl ether

Procedure:

-

Prepare a solution of methanolic HCl by carefully bubbling dry HCl gas through anhydrous methanol or by the cautious addition of acetyl chloride to methanol.

-

Suspend 7-aminoheptanoic acid in the methanolic HCl solution in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add anhydrous diethyl ether to precipitate the this compound.

-

Filter the solid product, wash with anhydrous diethyl ether, and dry under vacuum.

-

The product can be further purified by recrystallization from a methanol/diethyl ether solvent system.

This protocol generates the HCl catalyst in situ from the reaction of thionyl chloride with methanol, which can be more convenient.[4]

Materials:

-

7-Aminoheptanoic acid

-

Anhydrous methanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend 7-aminoheptanoic acid in anhydrous methanol.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (typically 1.1-1.5 equivalents) dropwise to the stirred suspension. This step should be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 3-5 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture and remove the excess methanol and unreacted thionyl chloride by rotary evaporation.

-

Precipitate the product by adding anhydrous diethyl ether to the concentrated residue.

-

Filter the white solid, wash with diethyl ether, and dry under vacuum to yield this compound.

| Parameter | Protocol 1.2.1 (Methanolic HCl) | Protocol 1.2.2 (Thionyl Chloride) |

| Catalyst | HCl in Methanol | SOCl₂ (generates HCl in situ) |

| Reaction Time | 12-24 hours | 3-5 hours |

| Temperature | Reflux (~65°C) | Reflux (~65°C) |

| Typical Yield | >90% | >90% |

Pathway 2: Synthesis from a Halogenated Precursor

An alternative approach to this compound involves the introduction of the amino group onto a pre-existing seven-carbon chain that already contains the methyl ester functionality. A common starting material for this pathway is methyl 7-bromoheptanoate.

Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from primary alkyl halides, avoiding the over-alkylation issues often encountered with direct ammonolysis.[5]

Mechanism: The synthesis proceeds in two main steps:

-

N-Alkylation: Potassium phthalimide, a bulky nucleophile, reacts with methyl 7-bromoheptanoate in an SN2 reaction. The steric hindrance of the phthalimide prevents further alkylation.

-

Hydrolysis: The resulting N-alkylated phthalimide is then cleaved to release the primary amine. This is typically achieved by reaction with hydrazine (Ing-Manske procedure) or by acidic or basic hydrolysis.

Gabriel synthesis pathway.

Experimental Protocol:

-

N-Alkylation: Dissolve potassium phthalimide and methyl 7-bromoheptanoate in a polar aprotic solvent such as dimethylformamide (DMF). Heat the mixture, typically to 80-100°C, for several hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture and pour it into water to precipitate the crude N-(6-methoxycarbonylhexyl)phthalimide. Filter and wash the solid.

-

Hydrazinolysis: Suspend the N-alkylated phthalimide in ethanol and add hydrazine hydrate. Reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.

-

Isolation: Cool the reaction mixture and acidify with concentrated HCl to precipitate any remaining phthalhydrazide. Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system like methanol/ether.

Pathway 3: Synthesis from a Keto Precursor via Reductive Amination

Reductive amination is a powerful method for forming amines from carbonyl compounds.[6] In this pathway, methyl 7-oxoheptanoate is converted to methyl 7-aminoheptanoate.

Mechanism: The reaction involves two key steps that can often be performed in a single pot:

-

Imine/Enamine Formation: The ketone (methyl 7-oxoheptanoate) reacts with an amine source, typically ammonia or an ammonium salt, to form an imine or enamine intermediate.

-

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond using a suitable reducing agent. Common reducing agents include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation.[6]

Reductive amination pathway.

Experimental Protocol:

-

Synthesis of Methyl 7-Oxoheptanoate: This precursor can be synthesized from various starting materials, such as the ozonolysis of methyl oleate or the oxidation of methyl 7-hydroxyheptanoate.[7]

-

Reductive Amination:

-

Dissolve methyl 7-oxoheptanoate in a suitable solvent like methanol.

-

Add an ammonia source, such as a solution of ammonia in methanol or ammonium acetate. A Lewis acid like titanium(IV) isopropoxide can be used to facilitate imine formation.

-

Add a reducing agent, for example, sodium cyanoborohydride, portion-wise at a controlled temperature (e.g., 0°C to room temperature).

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC or GC-MS).

-

-

Work-up and Isolation:

-

Quench the reaction carefully with an aqueous acid solution.

-

Extract the aqueous layer with an organic solvent to remove non-basic impurities.

-

Basify the aqueous layer and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic extracts, concentrate under reduced pressure, and treat with a solution of HCl in a suitable solvent (e.g., ether or methanol) to precipitate the hydrochloride salt.

-

-

Purification: Recrystallize the product from an appropriate solvent pair.

Pathway 4: Synthesis from an Azido Precursor

This pathway involves the introduction of a nitrogen atom in the form of an azide group, which is subsequently reduced to the primary amine. The azide group is an excellent precursor for amines as it is relatively unreactive towards many reagents and can be reduced under mild conditions.

Synthesis of Methyl 7-Azidoheptanoate

The azido intermediate is typically prepared from methyl 7-bromoheptanoate via an SN2 reaction with sodium azide.[8]

Experimental Protocol:

-

Dissolve methyl 7-bromoheptanoate in a polar aprotic solvent like DMF or DMSO.

-

Add sodium azide and heat the mixture (e.g., 60-80°C) for several hours.

-

Monitor the reaction by TLC or IR spectroscopy (disappearance of the C-Br stretch and appearance of the characteristic azide stretch at ~2100 cm⁻¹).

-

After completion, pour the reaction mixture into water and extract the product with an organic solvent like diethyl ether.

-

Wash the organic extracts, dry over a drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain crude methyl 7-azidoheptanoate. This product is often used in the next step without further purification.

Reduction of Methyl 7-Azidoheptanoate

The azide can be reduced to the amine via several methods, with catalytic hydrogenation and the Staudinger reaction being the most common.

This is a clean and efficient method for azide reduction.

Experimental Protocol:

-

Dissolve methyl 7-azidoheptanoate in a solvent such as methanol or ethyl acetate.

-

Add a catalyst, typically 5-10% palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (from a balloon to a high-pressure reactor, depending on the scale) and stir vigorously.

-

Monitor the reaction until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate and treat with HCl to obtain the hydrochloride salt.

The Staudinger reaction provides a very mild method for azide reduction, which is particularly useful when other reducible functional groups are present in the molecule.[9][10]

Mechanism: The azide reacts with a phosphine, typically triphenylphosphine, to form a phosphazide intermediate. This intermediate loses nitrogen gas to form an iminophosphorane, which is then hydrolyzed with water to give the primary amine and a phosphine oxide byproduct.[11]

References

- 1. This compound | C8H18ClNO2 | CID 13807349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. chembk.com [chembk.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Methyl 7-hydroxyheptanoate | C8H16O3 | CID 10986540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 11. Staudinger Reaction [organic-chemistry.org]

A Senior Application Scientist's Guide to Methyl 7-aminoheptanoate Hydrochloride: From Sourcing to Application

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Methyl 7-aminoheptanoate hydrochloride (CAS No: 17994-94-4), a critical chemical intermediate. Moving beyond a simple data sheet, this document offers practical, field-tested insights into its commercial availability, quality assessment, synthesis, and pivotal applications in modern drug discovery, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Introduction: Understanding the Utility of a Versatile Building Block

This compound is a bifunctional molecule featuring a terminal primary amine and a methyl ester, separated by a six-carbon aliphatic chain. This structure makes it an exceptionally useful building block in organic synthesis. The hydrochloride salt form enhances its stability and simplifies handling compared to the free amine, which can be prone to oxidation and carboxylation.

Its primary significance in the current research landscape lies in its role as a linker component in the synthesis of PROTACs. PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1] The linker, for which this compound serves as a precursor, is a critical determinant of a PROTAC's efficacy, dictating the spatial orientation of the two ligand-binding heads.

Commercial Availability and Sourcing

This compound is readily available from a variety of chemical suppliers, catering to needs ranging from academic research to large-scale manufacturing. Purity is a critical parameter, with most suppliers offering grades of 97% or higher, as confirmed by NMR.[2][3] When selecting a supplier, researchers should consider not only the nominal purity but also the availability of a detailed Certificate of Analysis (CoA) to verify the absence of reactive impurities.

| Supplier | Purity | Common Pack Sizes | Physical Form |

| MedChemExpress | ≥97.0% (by NMR) | Custom | Off-white to pink Solid |

| Sigma-Aldrich | 97% | Custom | White to Yellow Solid |

| Fluorochem | 97% | Custom | Solid |

| ChemUniverse | 97% | 1g, 5g, 10g | Not Specified |

| Parchem | Not Specified | Custom | Not Specified |

| Various Chinese Suppliers | 95% to 99%+ | 0.1kg to 1 ton | Not Specified |

This table is a representative summary. Researchers should always verify current specifications directly with the supplier.

Physicochemical Properties & Handling

A thorough understanding of the compound's properties is essential for its proper use and storage.

| Property | Value | Source |

| CAS Number | 17994-94-4 | [2][4] |

| Molecular Formula | C₈H₁₈ClNO₂ | [2][4] |

| Molecular Weight | 195.69 g/mol | [2][4] |

| Appearance | Off-white to pink or yellow solid | [2][3] |

| Melting Point | 119-121°C | [5] |

| Storage Conditions | Store at room temperature or under refrigeration (2-8°C) under an inert atmosphere (e.g., Argon).[3][5] | MedChemExpress, ChemBK |

Safe Handling and Storage Protocol

Adherence to safety protocols is non-negotiable. This compound is classified as harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[6]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.[6]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[6]

-

Respiratory Protection: Use only under a chemical fume hood.[7] Avoid breathing dust.[6][7]

Storage & Incompatibilities:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][8]

-

Store under an inert atmosphere as the compound is air-sensitive.[7]

-

Keep away from strong oxidizing agents and sources of ignition.[7]

Synthesis and Purification Overview

While commercially available, an in-house synthesis may be required for specific research applications, such as isotopic labeling. A common synthetic route involves the esterification of 7-aminoheptanoic acid followed by conversion to the hydrochloride salt.

Experimental Protocol: Synthesis

-

Esterification: 7-Aminoheptanoic acid is suspended in methanol.

-

Acid Catalysis: Thionyl chloride or gaseous HCl is carefully introduced to the chilled methanolic suspension. This serves a dual purpose: it catalyzes the Fischer esterification and protonates the amine, forming the hydrochloride salt in situ.

-

Reaction: The mixture is typically refluxed until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: The solvent is removed under reduced pressure. The resulting crude solid is the target compound.

Caption: General workflow for the synthesis of this compound.

Purification: Recrystallization

Recrystallization is an effective method for purifying the crude product.[9]

-

Solvent Selection: A mixture of ethanol and water is a common choice. The goal is to find a system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.[9]

-

Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent mixture.

-

Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath to promote crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quality Control and Analysis

For applications in drug development, rigorous purity assessment is paramount to ensure that observed biological effects are not due to highly active impurities.[10]

Purity Determination by Quantitative ¹H NMR (qNMR)

Quantitative ¹H NMR is a powerful primary method for determining purity without the need for a specific reference standard of the compound itself.[10] It relies on comparing the integral of a known analyte signal to that of a certified internal standard of known purity and weight.

Protocol: Purity Assessment by qNMR

-

Standard Preparation: Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.

-

Sample Preparation: Accurately weigh the this compound sample into the same vial.

-

Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure full relaxation of all relevant protons (e.g., a long relaxation delay, D1).

-

Analysis: Integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate the purity based on the integral values, number of protons, molecular weights, and initial weights.

Caption: Quality control workflow for validating this compound.

Applications in Research and Drug Development

The utility of this molecule stems from its bifunctional nature, allowing it to act as a bridge between two different chemical moieties.

PROTAC Linker Synthesis

This is arguably the most significant current application. The aliphatic chain of this compound serves as a flexible spacer in PROTACs. The synthesis typically involves:

-

Amine Acylation: The primary amine is acylated with a ligand for an E3 ubiquitin ligase (e.g., derivatives of thalidomide for Cereblon or VH032 for VHL).

-

Ester Hydrolysis: The methyl ester is saponified to the corresponding carboxylic acid.

-

Amide Coupling: The newly formed carboxylic acid is then coupled to the ligand for the target protein, completing the PROTAC structure.

Caption: Role of this compound as a linker in PROTAC assembly.

General Organic Synthesis

Beyond PROTACs, it is a valuable intermediate for various synthetic targets:

-

Pharmaceuticals: It is used in the synthesis of the antidepressant drug Amineptine.[11]

-

Enzyme Inhibitors: Its structural analogue, Ethyl 7-aminoheptanoate hydrochloride, is a precursor for developing potent HDAC inhibitors, which are crucial in cancer therapy research.[12] This suggests a similar potential for the methyl ester derivative.

-

Antiviral Research: The ethyl analogue has also shown promise as an entry inhibitor for viruses like Ebola, highlighting the potential of this chemical scaffold in developing novel therapeutics.[12]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for advanced therapeutic development. Its commercial availability, coupled with well-established protocols for handling, purification, and quality control, makes it an accessible and reliable building block for researchers. As targeted protein degradation and other advanced synthetic strategies continue to evolve, the demand for versatile and high-purity intermediates like this compound is set to grow, solidifying its importance in the modern medicinal chemistry toolbox.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | 17994-94-4 [sigmaaldrich.com]

- 4. This compound | C8H18ClNO2 | CID 13807349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. fishersci.com [fishersci.com]

- 8. echemi.com [echemi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 12. nbinno.com [nbinno.com]

Methyl 7-aminoheptanoate hydrochloride suppliers.

An In-Depth Technical Guide to Methyl 7-aminoheptanoate Hydrochloride for Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound (CAS No: 17994-94-4). Beyond a simple catalog of suppliers, this document establishes a framework for qualifying vendors, verifying material quality, and effectively utilizing this versatile bifunctional linker in key research applications.

Introduction: The Strategic Importance of a C7 Amino-Ester Linker

This compound is a bifunctional molecule featuring a terminal primary amine and a methyl ester, separated by a seven-carbon aliphatic chain.[1][2] This structure makes it an invaluable building block in several areas of medicinal chemistry and drug development. Its primary utility lies in its role as a linker, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase.[3] The length and flexibility of its seven-carbon chain can be critical for optimizing the spatial orientation and ternary complex formation required for efficient protein degradation.

Beyond PROTACs, it serves as a versatile intermediate in complex organic synthesis, enabling the introduction of a flexible, hydrophilic spacer into more complex molecules.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 17994-94-4 | [1][2][6][7] |

| Molecular Formula | C₈H₁₈ClNO₂ | [1][7] |

| Molecular Weight | 195.69 g/mol | [1][7] |

| Appearance | White to off-white or pink solid | [2][7] |

| Melting Point | 119-121 °C | [4][8] |

| Purity (Typical) | ≥97% | [2][7] |

| Solubility | Soluble in organic solvents like ethanol and methanol | [4] |

| Storage | Store at room temperature or under refrigeration (2-8°C) | [2][4] |

Supplier Qualification: A Framework for Ensuring Quality and Reproducibility

Selecting a supplier is not merely a procurement decision; it is the first critical step in ensuring the validity and reproducibility of your experimental results. The quality of this starting material directly impacts reaction yields, impurity profiles, and the ultimate success of a synthesis campaign. A rigorous supplier evaluation process is therefore essential.

Caption: Supplier Qualification Workflow for Critical Reagents.

Key Vetting Criteria:

-

Purity Specification: Look for suppliers offering ≥97% purity, which is standard for this reagent.[2][7]

-

Comprehensive Certificate of Analysis (COA): A reliable supplier will provide a lot-specific COA that includes identity confirmation (e.g., by ¹H NMR) and purity assessment (e.g., by HPLC or NMR).[7] MedChemExpress, for instance, provides COAs showing that the ¹H NMR spectrum is consistent with the structure and that purity is ≥97.0%.[7]

-

Availability of Analytical Data: Beyond the COA, access to the raw analytical data (like the NMR spectrum) is a strong indicator of a supplier's transparency and quality control standards.

-

Scale-Up Capability: For drug development professionals, it is crucial to select a supplier who can provide the material in larger quantities for later-stage development without a change in the quality or impurity profile.

Table 2: Representative Suppliers of this compound

| Supplier | Example Product Number | Stated Purity | Available Documentation |

| MedChemExpress | HY-W004807 | ≥97.0% | COA, ¹H NMR, SDS |

| Sigma-Aldrich | SY3H3D680339 | 97% | COA, COO, SDS |

| Fluorochem | F210278 | 97% | Specifications, SDS |

| J & K SCIENTIFIC LTD. | (Varies) | (Varies) | Catalog Information |

| BLD Pharm | 17994-94-4 | (Varies) | NMR, HPLC, LC-MS data available |

Note: This table is not exhaustive and is intended to provide examples. Researchers should conduct their own due diligence.

In-House Quality Control and Verification

Trust but verify. Upon receipt of the material, performing in-house quality control is a self-validating step that ensures the material's identity, purity, and suitability for its intended use.

Caption: Workflow for Incoming Quality Control (QC) of Reagents.

Key Analytical Methods:

-

¹H NMR Spectroscopy: This is the most powerful tool for confirming the chemical structure. Key signals to verify include the methyl ester singlet (~3.6 ppm), the methylene group adjacent to the ester (~2.3 ppm), the methylene group adjacent to the ammonium group (~3.0 ppm), and the integration of the aliphatic chain protons. The data provided by suppliers like MedChemExpress confirms that the spectrum should be consistent with the proposed structure.[7]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity.[9] A high-quality sample should exhibit a single major peak with a purity value (often by peak area percentage) that meets or exceeds the supplier's specification (e.g., ≥97%).

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) can be used to confirm the molecular weight of the free base form of the molecule (C₈H₁₇NO₂, MW: 159.23).[10]

Safety, Handling, and Storage

Proper handling and storage are paramount for user safety and to maintain the integrity of the compound.

-

Hazard Identification: this compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2][6]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[4][6] Work should be conducted in a well-ventilated area or a chemical fume hood.[4][6]

-

Handling: Avoid breathing dust.[6] Do not eat, drink, or smoke when using this product.[6] Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][11] While some suppliers suggest room temperature storage, refrigeration (2-8°C) is also recommended to ensure long-term stability.[2]

Application Protocol: Amide Bond Formation